molecular formula C16H16N2O5S B5860563 3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid

3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid

Cat. No. B5860563
M. Wt: 348.4 g/mol
InChI Key: GHDPAGBWWUMZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid, also known as DABCYL, is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. This compound is a sulfonamide derivative and is widely used as a quencher in fluorescence resonance energy transfer (FRET) experiments. DABCYL has also been used as a marker in enzyme assays, fluorescent probes, and as a diagnostic tool in medical research.

Mechanism of Action

The mechanism of action of 3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid is based on its ability to absorb energy from a fluorescent molecule and dissipate it as heat. This process is known as quenching and is the basis of its application in FRET experiments. When 3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid is in close proximity to a fluorescent molecule, it absorbs the energy emitted by the fluorescent molecule and dissipates it as heat, thereby reducing the fluorescence signal.
Biochemical and Physiological Effects:
3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid in lab experiments is its ability to act as a quencher in FRET experiments. This allows scientists to measure distances between molecules and study molecular interactions. However, one of the limitations of using 3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid is that it can only be used in experiments that involve fluorescent molecules. Additionally, 3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid can interfere with other chemical reactions in the experiment, leading to false results.

Future Directions

There are several possible future directions for research involving 3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid. One area of research could focus on developing new and improved quenchers for use in FRET experiments. Another area of research could focus on finding new applications for 3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid in medical research, such as in the development of diagnostic tools for diseases. Additionally, researchers could investigate the potential toxicity of 3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid and its effects on living organisms.

Synthesis Methods

3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid can be synthesized through a multi-step process starting with the reaction of 3-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with dimethylamine and sodium sulfite to yield the final product, 3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid.

Scientific Research Applications

3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid has a wide range of applications in scientific research. One of the most significant applications of 3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid is in FRET experiments. FRET is a widely used technique in molecular biology that allows the measurement of distances between molecules. 3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid is used as a quencher in FRET experiments due to its ability to absorb energy from a fluorescent molecule and dissipate it as heat, thereby reducing the fluorescence signal.

properties

IUPAC Name

3-[[3-(dimethylsulfamoyl)benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-18(2)24(22,23)14-8-4-5-11(10-14)15(19)17-13-7-3-6-12(9-13)16(20)21/h3-10H,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDPAGBWWUMZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid

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